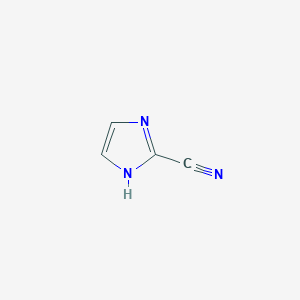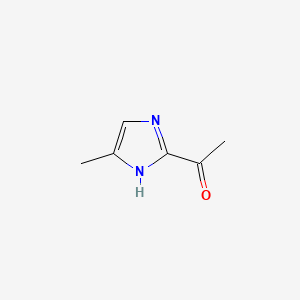
2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic molecule that features a pyrrole and a benzothiophene moiety. The pyrrole is a five-membered nitrogen-containing ring, while the benzothiophene structure consists of a fused benzene and thiophene ring. The carbonitrile group (-CN) attached to the third position of the benzothiophene indicates the presence of a nitrile functional group, which is known for its reactivity and usefulness in further chemical transformations.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles) was achieved using Lawesson's reagent, which suggests that sulfur-containing reagents play a crucial role in the formation of such compounds . Similarly, the synthesis of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile involved the reaction of benzothiophene-2-carbaldehyde with 2-cyanoethanethioamide, indicating that carbonitrile groups can be introduced through the use of cyano-containing reagents .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is typically elucidated using spectroscopic methods such as IR, 1H NMR, and mass spectrometry. These techniques provide information about the functional groups present and the overall framework of the molecule. For example, the structural elucidation of newly synthesized heterocyclic compounds was based on these analytical methods .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds containing a pyrrole and benzothiophene unit can be diverse. For instance, compound 6, which contains a benzothiophene moiety, was shown to react with various reagents to afford thieno[2,3-b]pyridine derivatives and pyrazolo[3,4-b]pyridine derivatives upon reaction with hydrazine hydrate . This indicates that the compound may also undergo similar transformations, leading to a variety of heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of such heterocyclic compounds are influenced by their molecular structure. The presence of the carbonitrile group is likely to affect the compound's polarity, solubility, and reactivity. The benzothiophene and pyrrole rings contribute to the compound's aromaticity and potential for π-π interactions. The antimicrobial and anticancer activities of some new pyridines synthesized from related structures suggest that 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile may also exhibit biological activities worth investigating . Additionally, the synthesis of derivatives starting from related pyridine compounds with antimicrobial activity indicates the potential for further functionalization and activity enhancement .
Applications De Recherche Scientifique
Synthesis and Structural Properties
The compound 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has been explored in various synthetic pathways. For instance, El-Kashef et al. (2007) demonstrated its conversion into pyrrolobenzo[b]thieno[1,4]diazepines, highlighting its utility in synthesizing complex heterocyclic compounds (El-Kashef, Rathelot, Vanelle, & Rault, 2007). Similarly, Petrova et al. (2023) synthesized a related compound, further expanding its applications in organic synthesis (Petrova, Ushakov, Sobenina, Kireeva, & Trofimov, 2023).
Photochemical Properties
The photochemical properties of similar thiophene analogs have been studied extensively. Bohnwagner et al. (2017) investigated donor-acceptor compounds related to 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, revealing insights into their fluorescence behavior and potential applications in photochemistry (Bohnwagner, Burghardt, & Dreuw, 2017).
Electropolymerization and Conductivity
Research by Sotzing et al. (1996) focused on the electropolymerization of related compounds, highlighting the potential of these materials in developing conducting polymers with low oxidation potentials, which is significant for electronic and optoelectronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Interaction with Other Chemicals
Belikov et al. (2015) explored the interaction of similar compounds with Lawesson's reagent, leading to new synthesis pathways and potentially broadening the chemical applicability of this class of compounds (Belikov, Fedoseev, Ievlev, Ershov, & Tafeenko, 2015).
Synthesis of Novel Heterocycles
The compound has been used as a precursor in the synthesis of novel heterocyclic compounds, as evidenced in the work of Youssef (2009), which showcases its versatility in creating new chemical structures (Youssef, 2009).
Safety And Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use. For example, if it showed promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Propriétés
IUPAC Name |
2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c14-9-11-10-5-1-2-6-12(10)16-13(11)15-7-3-4-8-15/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTJBWKQAIWNLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351949 |
Source


|
| Record name | 2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
CAS RN |
26176-18-1 |
Source


|
| Record name | 2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














